molecular formula C5H5BF3NO2 B12927878 (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid

(4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid

Cat. No.: B12927878
M. Wt: 178.91 g/mol
InChI Key: COTSLAKXHWWKHM-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid is an organoboron compound that features a trifluoromethyl group attached to a pyrrole ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed borylation of the corresponding halogenated pyrrole using bis(pinacolato)diboron under mild conditions . This reaction proceeds efficiently in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.

Industrial Production Methods: Industrial production of (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid may involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Continuous flow processes and the use of automated reactors can enhance the efficiency and consistency of the production .

Chemical Reactions Analysis

Types of Reactions: (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

    Bases: Including potassium carbonate, sodium hydroxide, and cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used.

Major Products: The major products formed from these reactions include biaryl compounds, substituted pyrroles, and various functionalized derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism by which (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid exerts its effects primarily involves its role as a reagent in catalytic cycles. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoromethyl group enhances the reactivity and stability of the intermediate complexes, facilitating efficient coupling reactions.

Comparison with Similar Compounds

Uniqueness: (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid is unique due to the presence of both a trifluoromethyl group and a pyrrole ring, which confer distinct electronic properties and reactivity. This combination makes it particularly effective in specific cross-coupling reactions and the synthesis of heterocyclic compounds .

Properties

Molecular Formula

C5H5BF3NO2

Molecular Weight

178.91 g/mol

IUPAC Name

[4-(trifluoromethyl)-1H-pyrrol-2-yl]boronic acid

InChI

InChI=1S/C5H5BF3NO2/c7-5(8,9)3-1-4(6(11)12)10-2-3/h1-2,10-12H

InChI Key

COTSLAKXHWWKHM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN1)C(F)(F)F)(O)O

Origin of Product

United States

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